Cas no 2306260-91-1 ((5-fluoro-1H-pyrazol-3-yl)methanamine hydrochloride)

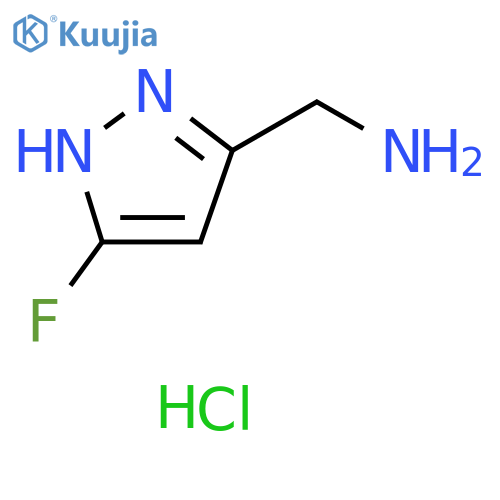

2306260-91-1 structure

商品名:(5-fluoro-1H-pyrazol-3-yl)methanamine hydrochloride

(5-fluoro-1H-pyrazol-3-yl)methanamine hydrochloride 化学的及び物理的性質

名前と識別子

-

- (5-fluoro-1H-pyrazol-3-yl)methanamine hydrochloride

- 2306260-91-1

- CS-0184444

- starbld0033606

- PB42207

- 1-(5-Fluoro-1H-pyrazol-3-yl)methanamine HCl

- AS-79879

- (3-fluoro-1H-pyrazol-5-yl)methanamine;hydrochloride

- 1-(5-fluoro-2H-pyrazol-3-yl)methanamine hydrochloride

- P19970

- MFCD31924996

- 1-(5-fluoro-1H-pyrazol-3-yl)methanamine hydrochloride

-

- MDL: MFCD31924996

- インチ: 1S/C4H6FN3.ClH/c5-4-1-3(2-6)7-8-4;/h1H,2,6H2,(H,7,8);1H

- InChIKey: WLDOUGCTYZTBLU-UHFFFAOYSA-N

- ほほえんだ: C(C1=NNC(F)=C1)N.Cl

計算された属性

- せいみつぶんしりょう: 151.0312531g/mol

- どういたいしつりょう: 151.0312531g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 3

- 重原子数: 9

- 回転可能化学結合数: 1

- 複雑さ: 77.7

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 54.7Ų

(5-fluoro-1H-pyrazol-3-yl)methanamine hydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Key Organics Ltd | AS-79879-1G |

(5-fluoro-1H-pyrazol-3-yl)methanamine hydrochloride |

2306260-91-1 | >97% | 1g |

£2744.00 | 2025-02-08 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB09998-1-5G |

(5-fluoro-1H-pyrazol-3-yl)methanamine hydrochloride |

2306260-91-1 | 97% | 5g |

¥ 19,107.00 | 2023-03-08 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB09998-1-250MG |

(5-fluoro-1H-pyrazol-3-yl)methanamine hydrochloride |

2306260-91-1 | 97% | 250MG |

¥ 2,547.00 | 2023-03-08 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB09998-1-100MG |

(5-fluoro-1H-pyrazol-3-yl)methanamine hydrochloride |

2306260-91-1 | 97% | 100MG |

¥ 1,597.00 | 2023-03-08 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB09998-1-500MG |

(5-fluoro-1H-pyrazol-3-yl)methanamine hydrochloride |

2306260-91-1 | 97% | 500MG |

¥ 4,250.00 | 2023-03-08 | |

| eNovation Chemicals LLC | D634436-100mg |

(5-fluoro-1H-pyrazol-3-yl)methanamine hydrochloride |

2306260-91-1 | 97% | 100mg |

$300 | 2024-05-23 | |

| eNovation Chemicals LLC | D634436-5G |

(5-fluoro-1H-pyrazol-3-yl)methanamine hydrochloride |

2306260-91-1 | 97% | 5g |

$3595 | 2024-05-23 | |

| Chemenu | CM433428-5g |

(5-fluoro-1H-pyrazol-3-yl)methanamine hydrochloride |

2306260-91-1 | 95%+ | 5g |

$3474 | 2023-01-03 | |

| Chemenu | CM433428-1g |

(5-fluoro-1H-pyrazol-3-yl)methanamine hydrochloride |

2306260-91-1 | 95%+ | 1g |

$1158 | 2023-01-03 | |

| A2B Chem LLC | BA05987-250mg |

(5-fluoro-1H-pyrazol-3-yl)methanamine hydrochloride |

2306260-91-1 | 97% | 250mg |

$474.00 | 2024-04-20 |

(5-fluoro-1H-pyrazol-3-yl)methanamine hydrochloride 関連文献

-

Tatsuya Kameyama,Ken-ichi Okazaki,Katsuhiko Takagi Phys. Chem. Chem. Phys., 2009,11, 5369-5376

-

Liang Wang,Li Song,Lei Li,Yifei Wang RSC Adv., 2014,4, 1567-1569

-

Jie Xue,Jiawei Chen,Jizhong Song,Leimeng Xu,Haibo Zeng J. Mater. Chem. C, 2017,5, 11018-11024

-

Priyanka Tiwari,Manish Yadav,Aiswarjya Bastia,G. C. Pandey,Chandana Rath New J. Chem., 2021,45, 22396-22405

2306260-91-1 ((5-fluoro-1H-pyrazol-3-yl)methanamine hydrochloride) 関連製品

- 1361700-71-1(2-Hydroxy-3-nitro-5-(2,3,5-trichlorophenyl)pyridine)

- 1392219-11-2((2S)-4-tert-butoxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3-dimethyl-4-oxo-butanoic acid)

- 2097868-81-8(4-(2,5-dioxopyrrolidin-1-yl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzene-1-sulfonamide)

- 868679-47-4(6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl (2E)-but-2-enoate)

- 32329-98-9(3,4'-Dimethoxy-2'-hydroxychalcone)

- 1804864-44-5(2-(Difluoromethyl)-6-iodo-4-methoxypyridine-3-sulfonyl chloride)

- 2248314-27-2(Ethyl 2-amino-5-thiophen-2-ylbenzoate)

- 1219844-92-4(1-(cyclopropanesulfonyl)-4-(5-phenyl-1,2-oxazole-3-carbonyl)piperazine)

- 2877638-21-4(4-cyclobutyl-6-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidin-1-yl)pyrimidine)

- 1428374-36-0(N-4-(trifluoromethoxy)phenyl-5H,6H,7H-pyrazolo3,2-b1,3oxazine-2-carboxamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:2306260-91-1)(5-fluoro-1H-pyrazol-3-yl)methanamine hydrochloride

清らかである:99%/99%/99%/99%

はかる:1g/500mg/250mg/100mg

価格 ($):1232.0/823.0/493.0/309.0